molecular formula C2H3N5O2 B116231 5-nitro-2H-triazol-4-amine CAS No. 145769-58-0

5-nitro-2H-triazol-4-amine

Cat. No.: B116231
CAS No.: 145769-58-0
M. Wt: 129.08 g/mol
InChI Key: XJNZFACGYODFBA-UHFFFAOYSA-N
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Description

5-nitro-2H-triazol-4-amine: is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The presence of a nitro group in the 5-position and an amino group in the 4-position of the triazole ring imparts unique reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2H-triazol-4-amine typically involves the nitration of 4-amino-1,2,4-triazole. One common method is the reaction of 4-amino-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-nitro-2H-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4,5-diamino-1,2,4-triazole.

    Substitution: Formation of various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-nitro-2H-triazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-nitro-2H-triazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-nitro-2H-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-2H-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N5O2/c3-1-2(7(8)9)5-6-4-1/h(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNZFACGYODFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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